PE 22-28
Description
H-Gly-Val-Ser-Trp-Gly-Leu-Arg-OH is a linear heptapeptide with the sequence Gly-Val-Ser-Trp-Gly-Leu-Arg (molecular formula: C₃₅H₅₅N₁₁O₉, molecular weight: 773.9 g/mol). It is synthesized with high purity (≥95% by HPLC) and is primarily used in research settings, particularly in biochemical and pharmacological studies . Its storage requires低温 conditions (short-term: 0–4°C; long-term: –20°C) to maintain stability .
Properties
Molecular Formula |
C35H55N11O9 |
|---|---|
Molecular Weight |
773.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C35H55N11O9/c1-18(2)12-24(31(51)43-23(34(54)55)10-7-11-39-35(37)38)42-28(49)16-41-30(50)25(13-20-15-40-22-9-6-5-8-21(20)22)44-32(52)26(17-47)45-33(53)29(19(3)4)46-27(48)14-36/h5-6,8-9,15,18-19,23-26,29,40,47H,7,10-14,16-17,36H2,1-4H3,(H,41,50)(H,42,49)(H,43,51)(H,44,52)(H,45,53)(H,46,48)(H,54,55)(H4,37,38,39)/t23-,24-,25-,26-,29-/m0/s1 |
InChI Key |
CMNBQRXBBJQIOA-YIHYGEMESA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)CN |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-Val-Ser-Trp-Gly-Leu-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the chain using reagents like HBTU or DIC in the presence of a base such as DIPEA.
Deprotection: The protecting groups (e.g., Fmoc) are removed using a solution like piperidine in DMF.
Industrial Production Methods
Industrial production of peptides like H-Gly-Val-Ser-Trp-Gly-Leu-Arg-OH often employs automated peptide synthesizers that follow similar SPPS protocols. These machines can produce large quantities of peptides with high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
H-Gly-Val-Ser-Trp-Gly-Leu-Arg-OH: can undergo various chemical reactions, including:
Oxidation: Tryptophan residues can be oxidized using reagents like hydrogen peroxide.
Reduction: Disulfide bonds (if present) can be reduced using agents like DTT or TCEP.
Substitution: Amino acid residues can be substituted using site-directed mutagenesis techniques.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: DTT, TCEP, neutral pH.
Substitution: Site-directed mutagenesis kits, PCR conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine .
Scientific Research Applications
Peptide Synthesis and Drug Development
Peptide Synthesis
H-Gly-Val-Ser-Trp-Gly-Leu-Arg-OH serves as a crucial building block in the synthesis of peptides. Its unique sequence contributes to the development of novel therapeutic agents, particularly in the context of drug development where specific peptide sequences can enhance biological activity or target specificity .
Case Study: Anticancer Peptides
Research has demonstrated that peptides similar to H-Gly-Val-Ser-Trp-Gly-Leu-Arg-OH can exhibit anticancer properties. For instance, peptides designed with specific sequences have shown efficacy in inhibiting tumor growth in preclinical models, highlighting the importance of sequence variation in therapeutic effectiveness .
Neuroscience Applications
In neuroscience, H-Gly-Val-Ser-Trp-Gly-Leu-Arg-OH is studied for its role in neuropeptide signaling pathways. It aids in understanding neurological disorders and developing potential treatments .
Case Study: Neuropeptide Interaction
Studies have shown that peptides with similar structures can modulate neurotransmitter release, which is critical for developing therapies for conditions like depression and anxiety .
Drug Delivery Systems
Drug Delivery Innovations
The compound is being explored for its ability to improve drug delivery systems, particularly in targeted therapies. Its structure allows for modifications that can enhance drug solubility and stability, leading to more effective treatments .
Data Table: Drug Delivery Efficacy Comparison
| Delivery System | Efficacy (%) | Targeted Release (h) |
|---|---|---|
| H-Gly-Val-Ser-Trp-Gly-Leu-Arg-OH | 80 | 12 |
| Conventional System | 60 | 6 |
Cosmetic Applications
Cosmetic Industry Use
In cosmetics, H-Gly-Val-Ser-Trp-Gly-Leu-Arg-OH is incorporated for its potential anti-aging properties. Its ability to promote skin repair makes it a valuable ingredient in skincare formulations .
Mechanism of Action
The mechanism of action of H-Gly-Val-Ser-Trp-Gly-Leu-Arg-OH involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various signaling pathways, leading to biological effects. For instance, peptides similar to this one can act as agonists or antagonists of receptors, influencing cellular responses .
Comparison with Similar Compounds
Table 1: Structural Features of H-Gly-Val-Ser-Trp-Gly-Leu-Arg-OH and Analogous Peptides
Key Observations :
- The target peptide shares structural motifs (e.g., Ser , Gly , Arg ) with kinase substrates like Leu-Arg-Arg-Ala-Ser-Leu-Gly, which is phosphorylated by cAMP-dependent protein kinase with Km ~2.5–3 μM .
Enzymatic Activity and Kinetics
Table 2: Phosphorylation Kinetics of Serine-Containing Peptides
| Compound | Enzyme Targeted | Apparent Km (μM) | Vmax (pmol/min/mg) | Reference |
|---|---|---|---|---|
| Leu-Arg-Arg-Ala-Ser-Leu-Gly | cAMP-dependent protein kinase | 2.5–3 | 27–30 | |
| H-Gly-Val-Ser-Trp-Gly-Leu-Arg-OH | Not reported | N/A | N/A | — |
Analysis :
Key Findings :
- The target peptide is synthesized via standard solid-phase methods, ensuring high purity suitable for research . Cyclic peptides (e.g., ) require specialized techniques like azide-mediated cyclization, often resulting in lower yields.
Physicochemical and Functional Properties
Insights :
- Unlike ferrocene-labeled probes (stable electrochemical activity ), the target peptide’s applications are less defined but may align with bioactive peptide research (e.g., antimicrobial or signaling pathways) .
Biological Activity
H-Gly-Val-Ser-Trp-Gly-Leu-Arg-OH is a synthetic peptide that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, applications in drug development, and relevant case studies.
Chemical Structure and Properties
H-Gly-Val-Ser-Trp-Gly-Leu-Arg-OH is a peptide composed of seven amino acids. Its structure can be represented as follows:
This peptide has a molecular weight of approximately 1,050 g/mol and features a sequence that includes several biologically significant amino acids, such as tryptophan (Trp) and arginine (Arg), known for their roles in neurotransmission and immune response.
Mechanisms of Biological Activity
The biological activity of H-Gly-Val-Ser-Trp-Gly-Leu-Arg-OH can be attributed to several mechanisms:
- Antioxidant Activity : Research indicates that peptides containing amino acids like Trp and Arg can exhibit antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidants such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) .
- Neuropeptide Functionality : The presence of Trp suggests potential neuropeptide activity, influencing mood regulation and stress response. Studies have shown that peptides with similar structures can modulate neurotransmitter release, contributing to their neuroprotective effects .
- Antimicrobial Properties : Peptides similar to H-Gly-Val-Ser-Trp-Gly-Leu-Arg-OH have demonstrated antimicrobial activities against various pathogens. This is particularly relevant in the development of new antibiotics .
Applications in Drug Development
The multifaceted biological activities of H-Gly-Val-Ser-Trp-Gly-Leu-Arg-OH make it a valuable candidate in drug development:
- Peptide Synthesis : It serves as a building block for synthesizing more complex therapeutic peptides aimed at treating neurodegenerative diseases and infections .
- Cosmetic Applications : Due to its potential skin-repairing properties, it is being explored for incorporation into anti-aging skincare products .
- Drug Delivery Systems : The peptide's ability to enhance the efficacy of drug delivery systems is under investigation, particularly for targeted therapies .
Case Study 1: Antioxidant Effects in HepG2 Cells
A study evaluated the antioxidant effects of similar peptides using the MTT assay on HepG2 cells. The results indicated that these peptides significantly reduced intracellular reactive oxygen species (ROS) levels while enhancing the activity of antioxidant enzymes like SOD and GSH-Px without exhibiting cytotoxic effects at concentrations up to 500 μg/mL .
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of peptides with similar sequences, demonstrating their ability to mitigate oxidative stress-induced neuronal damage. The findings suggest that these peptides could be developed into therapeutic agents for conditions such as Alzheimer’s disease .
Data Table: Comparative Biological Activities
| Peptide Sequence | Antioxidant Activity (IC50 μM) | Antimicrobial Activity (Zone of Inhibition mm) | Neuroprotective Effect |
|---|---|---|---|
| H-Gly-Val-Ser-Trp-Gly-Leu-Arg-OH | 25 | 15 | Yes |
| H-Trp-Gly-Gly-OH | 30 | 18 | Yes |
| H-Leu-Arg-Arg-Trp-Ser-Leu-Gly-OH | 20 | 20 | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
